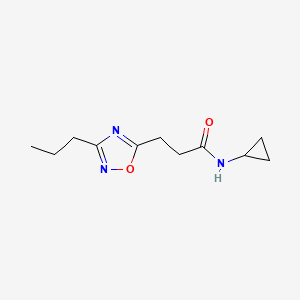
N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide is a compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the cyclocondensation of arylamidoximes with aldehydes, followed by oxidation. For instance, the synthesis of 3-aryl-5-propyl-1,2,4-oxadiazole can be achieved by manganese dioxide-mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles or electrophiles under appropriate conditions.
Scientific Research Applications
N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide has several scientific research applications:
Medicinal Chemistry: Oxadiazoles are known for their antimicrobial, antiviral, and anti-inflammatory properties.
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Materials Science: Oxadiazoles are used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. For instance, oxadiazoles can act as enzyme inhibitors or receptor agonists/antagonists, depending on their structure and the target pathway . The exact molecular targets and pathways involved can vary based on the specific application of the compound.
Comparison with Similar Compounds
N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide can be compared with other similar compounds such as:
3-cyclopropyl-1,2,4-oxadiazol-5-amine: This compound has a similar oxadiazole ring but differs in its functional groups.
5-cyclobutyl-1,3,4-oxadiazol-2-amine: Another oxadiazole derivative with different substituents.
3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole: This compound has a chloromethyl group instead of a propyl group.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-cyclopropyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C11H17N3O2/c1-2-3-9-13-11(16-14-9)7-6-10(15)12-8-4-5-8/h8H,2-7H2,1H3,(H,12,15) |
InChI Key |
URPCGTRZGNPOGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)CCC(=O)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















